Piperazinone, 4,6-dimethyl-
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Overview
Description
4,6-Dimethylpiperazin-2-one is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylpiperazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,4-diaminobutane with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the piperazine ring.
Industrial Production Methods: In an industrial setting, the production of 4,6-dimethylpiperazin-2-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylpiperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of 4,6-dimethylpiperazin-2-one, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
4,6-Dimethylpiperazin-2-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: It can be utilized in the production of materials, such as polymers, and in various chemical processes.
Mechanism of Action
The mechanism by which 4,6-dimethylpiperazin-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Piperazine
1,4-Dimethylpiperazine
2,5-Dimethylpiperazine
3,6-Dimethylpiperazine
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Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5-3-8(2)4-6(9)7-5/h5H,3-4H2,1-2H3,(H,7,9) |
InChI Key |
AXJSPSVTVRIEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=O)N1)C |
Origin of Product |
United States |
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